1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol
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Overview
Description
1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol is a chemical compound that features a benzofuran ring, a chlorine atom, and a hydroxyl group. Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol typically involves the reaction of 2-chlorobenzofuran with ethylene oxide under basic conditions. This reaction proceeds through a nucleophilic substitution mechanism, where the ethylene oxide ring opens and attaches to the benzofuran ring .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes. These methods may include the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the synthesis of various benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of 1-(1-Benzofuran-2-yl)-2-chloroethanone.
Reduction: Formation of 1-(1-Benzofuran-2-yl)ethanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzofuran-2-yl)ethanol: Lacks the chlorine atom but retains the benzofuran and hydroxyl groups.
1-(1-Benzofuran-2-yl)-2-bromoethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
1-(1-Benzofuran-2-yl)-2-iodoethan-1-ol: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H9ClO2 |
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Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-2-chloroethanol |
InChI |
InChI=1S/C10H9ClO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6H2 |
InChI Key |
CDHCVIVEPPHYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCl)O |
Origin of Product |
United States |
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